[(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]amine dihydrochloride
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Description
This compound, also known as [(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]amine dihydrochloride hydrate, has a molecular weight of 259.16 . The IUPAC name for this compound is (2-methylene-2,3-dihydroimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine dihydrochloride hydrate .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2-substituted-6-arylimidazo[2,1-b][1,3,4]thiadiazole derivatives were synthesized by reacting 5-substituted-1,3,4-thiadiazol-2-amine with the corresponding substituted α-halo aryl ketone under heating conditions .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H8N4S.2ClH.H2O/c1-4-9-10-3-5(2-7)8-6(10)11-4;;;/h3,9H,1-2,7H2;2*1H;1H2 . This indicates the presence of a 2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl group attached to a methanamine group, along with two chloride ions and a water molecule.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 259.16 . The compound’s InChI code is 1S/C6H8N4S.2ClH.H2O/c1-4-9-10-3-5(2-7)8-6(10)11-4;;;/h3,9H,1-2,7H2;2*1H;1H2 , which provides information about its molecular structure.Mechanism of Action
Biochemical Pathways
Without knowledge of the compound’s targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Future studies may provide insights into the biochemical pathways influenced by this compound .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Properties
IUPAC Name |
(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4S.2ClH/c1-4-9-10-3-5(2-7)8-6(10)11-4;;/h3H,2,7H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNDZLVXQPZHIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(N=C2S1)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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